molecular formula C11H7NO B13600760 6-Ethynylisoquinolin-1(2H)-one

6-Ethynylisoquinolin-1(2H)-one

Cat. No.: B13600760
M. Wt: 169.18 g/mol
InChI Key: FVBGQAZGOJHHBT-UHFFFAOYSA-N
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Description

6-Ethynylisoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of an ethynyl group at the 6-position and a keto group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynylisoquinolin-1(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Functionalization: The 6-position of isoquinoline is functionalized with an ethynyl group. This can be achieved through a Sonogashira coupling reaction, where isoquinoline is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Oxidation: The resulting 6-ethynylisoquinoline is then oxidized to introduce the keto group at the 1-position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Ethynylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-ethynylisoquinolin-1-ol.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted isoquinolines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and appropriate catalysts.

Major Products

    Oxidation: Formation of more oxidized isoquinoline derivatives.

    Reduction: Formation of 6-ethynylisoquinolin-1-ol.

    Substitution: Formation of various substituted isoquinolines with different functional groups.

Scientific Research Applications

6-Ethynylisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethynylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, lacking the ethynyl and keto groups.

    6-Ethylisoquinolin-1(2H)-one: Similar structure but with an ethyl group instead of an ethynyl group.

    6-Methylisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of an ethynyl group.

Uniqueness

6-Ethynylisoquinolin-1(2H)-one is unique due to the presence of both the ethynyl and keto groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

6-ethynyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H7NO/c1-2-8-3-4-10-9(7-8)5-6-12-11(10)13/h1,3-7H,(H,12,13)

InChI Key

FVBGQAZGOJHHBT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)NC=C2

Origin of Product

United States

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